Tofacitinib hydrochloride
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Overview
Description
Tofacitinib hydrochloride is a medication primarily used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, polyarticular course juvenile idiopathic arthritis, and ulcerative colitis . It is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is crucial for the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib hydrochloride involves several steps. One common method includes the reaction of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out in methanol at room temperature, followed by the addition of sodium borohydride to complete the reaction .
Industrial Production Methods: Industrial production of this compound often involves high-shear rapid mixture granulation and non-aqueous solvents as granulating fluids . This method ensures the stability and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tofacitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify its functional groups, affecting its pharmacological properties.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be analyzed using high-performance liquid chromatography (HPLC) and other analytical techniques .
Scientific Research Applications
Tofacitinib hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Tofacitinib hydrochloride exerts its effects by inhibiting Janus kinases (JAKs), a group of intracellular enzymes involved in the signaling pathways that regulate immune cell function . By blocking these enzymes, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs), thereby reducing the production of pro-inflammatory cytokines . This mechanism is crucial for its effectiveness in treating autoimmune diseases.
Comparison with Similar Compounds
Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used for rheumatoid arthritis.
Comparison: Tofacitinib hydrochloride is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, JAK3, and TYK2), whereas other compounds like baricitinib and upadacitinib are more selective . This broad inhibition allows this compound to be effective in a wider range of autoimmune diseases, but it also comes with a higher risk of side effects .
Properties
Molecular Formula |
C16H21ClN6O |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |
InChI |
InChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1 |
InChI Key |
GAAYSQZMMCUMRF-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Origin of Product |
United States |
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